REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.[Mg].[CH:15](N1CCOCC1)=[O:16].[NH4+].[Cl-]>C1COCC1>[CH:15]([C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1)=[O:16] |f:3.4|
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CCS2)(C)C)C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
EXTRACTION
|
Details
|
extraction with ethyl ether (5×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC2=C(C(CCS2)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |